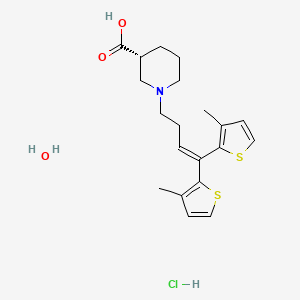

Tiagabine hydrochloride hydrate

Descripción general

Descripción

La tiagabina clorhidrato hidrato es un fármaco anticonvulsivo ampliamente utilizado para el tratamiento de la epilepsia. Aumenta selectivamente la concentración de ácido gamma-aminobutírico en las neuronas presinápticas y las células gliales, lo que es eficaz para la terapia . La tiagabina clorhidrato hidrato también se utiliza para tratar trastornos de ansiedad, trastornos de pánico, trastornos de estrés postraumático y dolor neuropático .

Mecanismo De Acción

La tiagabina clorhidrato hidrato ejerce sus efectos inhibiendo selectivamente la recaptación de ácido gamma-aminobutírico en las neuronas presinápticas y las células gliales. Esta inhibición aumenta la concentración de ácido gamma-aminobutírico en la hendidura sináptica, mejorando sus efectos inhibitorios sobre la neurotransmisión. Los principales objetivos moleculares son los transportadores de ácido gamma-aminobutírico, que son responsables de la recaptación de ácido gamma-aminobutírico .

Análisis Bioquímico

Biochemical Properties

Tiagabine hydrochloride hydrate operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons. It enhances the activity of gamma aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system . This results in an increase in the concentration of GABA in presynaptic neurons and glial cells, thereby influencing cell function .

Molecular Mechanism

It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

It is known that this compound is substantially metabolized (98%) in the liver, primarily by CYP3A4 .

Dosage Effects in Animal Models

This compound is active in a number of animal seizure models, protecting against seizures induced by chemical stimuli

Metabolic Pathways

This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96%

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de tiagabina clorhidrato hidrato implica la síntesis de la base tiagabina seguida de su conversión a la sal de clorhidrato. El complejo de inclusión de tiagabina y 2-hidroxipropil-beta-ciclodextrina se puede preparar mediante el método de liofilización. Cantidades equimolares de base tiagabina y 2-hidroxipropil-beta-ciclodextrina se dispersan en agua y se agitan durante 24 horas a 27 °C .

Métodos de Producción Industrial

La producción industrial de tiagabina clorhidrato hidrato normalmente implica la síntesis a gran escala de la base tiagabina, seguida de su conversión a la sal de clorhidrato. El proceso incluye pasos de purificación para garantizar la calidad y estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tiagabina clorhidrato hidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tiagabina se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la tiagabina en sus formas reducidas.

Sustitución: La tiagabina puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución.

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de tiagabina .

Aplicaciones Científicas De Investigación

Pharmacological Overview

Mechanism of Action

Tiagabine functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) uptake transporter, specifically targeting the GABA transporter subtype 1 (GAT-1). By inhibiting this transporter, tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is pivotal in its effectiveness as an anticonvulsant and has implications for other neurological disorders.

Pharmacokinetics

Tiagabine is rapidly absorbed following oral administration, with a bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 45 minutes. The compound exhibits linear pharmacokinetics over a dose range of 2 to 24 mg, with steady-state concentrations achieved within two days of consistent dosing. It is highly bound to plasma proteins (approximately 96%), which influences its distribution and clearance rates in different patient populations .

Clinical Applications

1. Treatment of Epilepsy

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in patients who do not respond adequately to other antiepileptic drugs. Clinical trials have demonstrated that tiagabine can significantly reduce seizure frequency in patients with complex partial seizures. For example, studies have shown that doses ranging from 32 mg to 56 mg daily resulted in a notable decrease in seizure rates compared to placebo .

2. Neuropathic Pain Management

Recent investigations have explored the efficacy of tiagabine in treating painful sensory neuropathy. A pilot study indicated that low doses (4-8 mg) could reduce pain symptoms by 16-38%, particularly improving surface pain and skin sensitivity. This suggests that tiagabine may enhance central pain control mechanisms through its action on GABAergic pathways .

3. Neuroprotective Effects

Emerging research indicates that tiagabine may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that tiagabine pretreatment can protect dopaminergic neurons from neurotoxic damage, suggesting potential applications in neuroprotection and neuroinflammation .

Research Applications

1. Neuropharmacology

Tiagabine serves as a valuable tool in neuropharmacological research, particularly in studies examining GABAergic signaling and neurotransmitter dynamics. Its selective action on GABA transporters allows researchers to elucidate the role of GABA in various neurological conditions.

2. Drug Development

In pharmaceutical development, tiagabine is utilized as a model compound to study drug interactions with plasma proteins and other biomolecules. Its pharmacological profile aids in the formulation of novel therapeutic agents targeting similar pathways .

3. Behavioral Studies

Research involving animal models has employed tiagabine to investigate its effects on anxiety and stress-related behaviors, given its influence on GABAergic transmission. This line of inquiry may lead to new treatments for anxiety disorders and related conditions .

Case Studies

Comparación Con Compuestos Similares

Compuestos Similares

Vigabatrina: Otro anticonvulsivo que inhibe la gamma-aminobutírico transaminasa, aumentando los niveles de ácido gamma-aminobutírico.

Gabapentina: Un análogo del ácido gamma-aminobutírico utilizado para tratar la epilepsia y el dolor neuropático.

Pregabalina: Similar a la gabapentina, utilizada para la epilepsia y el dolor neuropático.

Singularidad

La tiagabina clorhidrato hidrato es única en su inhibición selectiva de la recaptación de ácido gamma-aminobutírico, lo que la distingue de otros anticonvulsivos que pueden tener mecanismos de acción más amplios. Esta selectividad hace que la tiagabina sea particularmente eficaz para aumentar los niveles de ácido gamma-aminobutírico sin afectar otros sistemas neurotransmisores .

Actividad Biológica

Tiagabine hydrochloride hydrate (TGB) is a selective inhibitor of the GABA transporter-1 (GAT-1) and is primarily utilized as an anticonvulsant agent in the management of epilepsy. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Tiagabine enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, TGB prevents the reuptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft for receptor binding on postsynaptic cells. This mechanism contributes to its anticonvulsant properties.

Key Mechanistic Insights:

- IC50 Value: TGB exhibits an IC50 value of approximately 67 nM for GABA uptake inhibition in vivo .

- Protein Binding: It is highly bound to plasma proteins (>95%), influencing its pharmacokinetics and interactions with other medications .

Pharmacokinetics

Tiagabine is well absorbed after oral administration, with a bioavailability exceeding 95%. The drug is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. Its elimination half-life ranges from 7 to 9 hours, with approximately 2% excreted unchanged in urine .

| Parameter | Value |

|---|---|

| Absorption | >95% |

| Protein Binding | 96% |

| Metabolism | CYP3A4 |

| Elimination Half-Life | 7-9 hours |

| Excretion (unchanged) | ~2% |

Therapeutic Applications

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in adults and children over 12 years. Clinical studies have demonstrated its efficacy in reducing seizure frequency by at least 50% in a substantial percentage of patients .

Clinical Efficacy:

- In nonrandomized trials, treatment success rates range from 33% to 46% for seizure reduction .

- In newly diagnosed patients, TGB monotherapy has shown comparable efficacy to carbamazepine .

Case Studies and Research Findings

-

Astrocyte Cultures Study:

A study involving rat cortical astrocytes indicated that TGB did not significantly alter metabolic activities but exhibited protective effects against oxidative stress, suggesting potential neuroprotective properties . -

Neurotoxicity Protection:

Research demonstrated that TGB could protect dopaminergic neurons from neurotoxic damage in a mouse model treated with MPTP, indicating its potential application in neurodegenerative diseases such as Parkinson's disease . -

Interaction with Plasma Proteins:

An investigation into TGB's interaction with human serum albumin revealed moderate binding characteristics and suggested that hydrophobic interactions play a significant role in this process. This understanding may enhance its therapeutic utilization .

Adverse Effects and Considerations

The most common side effects associated with TGB include dizziness, fatigue, and somnolence. Importantly, it does not adversely affect cognitive functions or increase fracture risk . However, there is a noted risk of depression in patients with epilepsy when using TGB .

Propiedades

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.